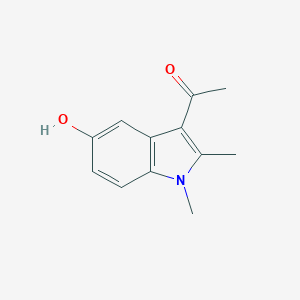
2,3-Butanedione-D6
Vue d'ensemble
Description
2,3-Butanedione-D6, also known as this compound, is a useful research compound. Its molecular formula is C4H6O2 and its molecular weight is 92.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Exploration de la cinétique enzymatique
Le 2,3-Butanedione-D6 est utilisé dans l'exploration de la cinétique enzymatique . Il aide à comprendre les taux de réactions enzymatiques et les facteurs qui les influencent.
Étude des voies métaboliques
Ce composé est utilisé dans l'étude des voies métaboliques . Il aide les chercheurs à comprendre comment différentes substances sont métabolisées dans l'organisme et comment ces voies sont régulées.
Examen des intermédiaires métaboliques
Le this compound est utilisé dans l'examen des intermédiaires métaboliques . Ce sont des composés qui sont formés dans les étapes intermédiaires des réactions métaboliques.
Recherche sur les flux métaboliques
Ce composé est également utilisé dans la recherche sur les flux métaboliques . Cela implique l'étude des taux auxquels les composés sont transformés dans les voies métaboliques.
Études du métabolisme des médicaments
Le this compound trouve une application dans les études du métabolisme des médicaments . Il aide les chercheurs à comprendre comment les médicaments sont métabolisés dans l'organisme, ce qui est crucial pour le développement et la sécurité des médicaments.
Études des interactions médicamenteuses
Ce composé est utilisé dans les études des interactions médicamenteuses . Il aide à comprendre comment différents médicaments interagissent les uns avec les autres dans l'organisme, ce qui est important pour éviter les interactions médicamenteuses indésirables.
Études des interactions médicament-cible
Le this compound est utilisé dans les études des interactions médicament-cible . Il aide à comprendre comment les médicaments interagissent avec leurs molécules cibles dans l'organisme.
Formation de systèmes cycliques de triazine et de ptéridine
Le this compound est utilisé dans la formation de systèmes cycliques de triazine et de ptéridine . Sa cyclocondensation avec des amines a été utilisée pour former ces systèmes cycliques.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 2,3-Butanedione-D6 is the enzyme myosin ATPase . Myosin ATPase is a crucial enzyme involved in muscle contraction and other cellular processes that require movement. It catalyzes the hydrolysis of ATP to generate energy for these processes .
Mode of Action
This compound functions as an inhibitor of enzymes participating in metabolic pathways by binding to the enzyme’s active site, thereby stopping the enzyme from catalyzing the reaction . Specifically, it acts as a noncompetitive inhibitor of myosin ATPase . This inhibition allows for the study of the enzyme’s kinetics and the metabolic pathways and intermediates implicated in the reaction .
Biochemical Pathways
The inhibition of myosin ATPase by this compound affects the actin-myosin interaction, a fundamental process in muscle contraction . This disruption can lead to changes in cell shape and polarity, as well as modulate the paracellular pathway in epithelial cells . Furthermore, it can influence the regulation of ion and water channel activity in cells .
Result of Action
The inhibition of myosin ATPase by this compound can lead to a remarkable increase in the number of domes in epithelial cells, indicating increased transport activity . It also causes a reduction of the transepithelial electrical resistance (TER), leading to an increase in the paracellular flux of small molecular weight dextran .
Analyse Biochimique
Biochemical Properties
2,3-Butanedione-D6 interacts with several enzymes, proteins, and other biomolecules. It is known to be involved in the metabolism of l-lactate by Staphylococcus aureus and Staphylococcus epidermidis . The nature of these interactions is complex and involves various biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to induce ion and fluid transport in MDCK monolayers .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, increasing the dose of this compound during cardiopulmonary resuscitation improves resuscitability in a dose-dependent fashion in a pig model of cardiac arrest .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it has been used in metabolic engineering of non-pathogenic microorganisms for 2,3-butanediol production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
Propriétés
IUPAC Name |
1,1,1,4,4,4-hexadeuteriobutane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJXEFYPDANLFS-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C(=O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)
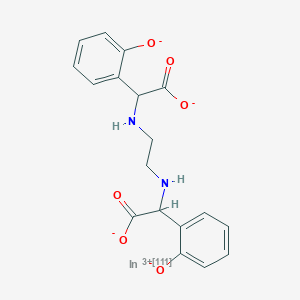
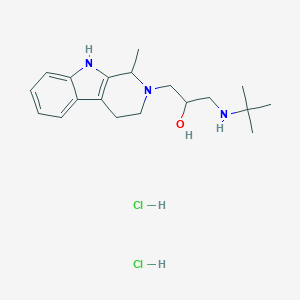
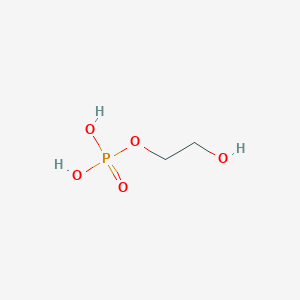
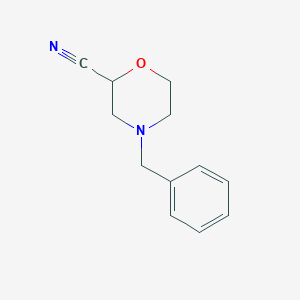

![1-Chloro-3-ethynylbicyclo[1.1.1]pentane](/img/structure/B143778.png)


![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)
